molecular formula C26H24N2O2S B420781 N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-4-BUTOXYBENZAMIDE

N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-4-BUTOXYBENZAMIDE

Cat. No.: B420781
M. Wt: 428.5g/mol
InChI Key: PCHSSRHFINCSMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-[1,1’-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-butoxybenzamide is a complex organic compound characterized by the presence of biphenyl, thiazole, and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-[1,1’-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-butoxybenzamide typically involves multiple steps, starting with the preparation of the biphenyl and thiazole intermediates. One common method involves the Suzuki-Miyaura coupling reaction, which is used to form the biphenyl core. This reaction requires a palladium catalyst, a boronic acid derivative, and a halogenated aromatic compound .

The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone. The final step involves the coupling of the biphenyl-thiazole intermediate with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-[1,1’-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-butoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or thiazoles.

Scientific Research Applications

N-(4-[1,1’-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-butoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-[1,1’-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-butoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-[1,1’-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-butoxybenzamide is unique due to the combination of its biphenyl, thiazole, and benzamide functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from simpler biphenyl derivatives and other related compounds.

Properties

Molecular Formula

C26H24N2O2S

Molecular Weight

428.5g/mol

IUPAC Name

4-butoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C26H24N2O2S/c1-2-3-17-30-23-15-13-22(14-16-23)25(29)28-26-27-24(18-31-26)21-11-9-20(10-12-21)19-7-5-4-6-8-19/h4-16,18H,2-3,17H2,1H3,(H,27,28,29)

InChI Key

PCHSSRHFINCSMT-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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